molecular formula C21H20N2O4S2 B2700211 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 898447-80-8

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B2700211
CAS No.: 898447-80-8
M. Wt: 428.52
InChI Key: XCOHAWMJUSNCCW-UHFFFAOYSA-N
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Description

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines phenoxy, thiophene, and tetrahydroquinoline moieties, making it a subject of study for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps. One common method includes the Claisen-Schmidt condensation reaction, where precursors such as 2-phenoxy-N-arylacetamide and 1-(thiophen-2-yl)ethan-1-one are reacted in ethanol in the presence of potassium hydroxide at reflux conditions . This reaction forms the chalcone intermediate, which is then further reacted to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-arylacetamide: Shares the phenoxy and acetamide moieties but lacks the thiophene and tetrahydroquinoline groups.

    Thiophen-2-ylacetamide: Contains the thiophene and acetamide groups but lacks the phenoxy and tetrahydroquinoline moieties.

Uniqueness

What sets 2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide apart is its combination of these diverse functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-phenoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c24-20(15-27-18-7-2-1-3-8-18)22-17-11-10-16-6-4-12-23(19(16)14-17)29(25,26)21-9-5-13-28-21/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOHAWMJUSNCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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